molecular formula C6H6Cl2O B14691731 1-Cyclopentene-1-carbonylchloride, 2-chloro- CAS No. 35582-46-8

1-Cyclopentene-1-carbonylchloride, 2-chloro-

Cat. No.: B14691731
CAS No.: 35582-46-8
M. Wt: 165.01 g/mol
InChI Key: FYMFDDBQSWVJBG-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carbonylchloride, 2-chloro- is an organic compound with the molecular formula C6H6Cl2O. It is a derivative of cyclopentene, where the carbonyl group is bonded to the first carbon of the cyclopentene ring, and a chlorine atom is attached to the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentene-1-carbonylchloride, 2-chloro- can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 1-Cyclopentene-1-carbonylchloride, 2-chloro- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carbonylchloride, 2-chloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The carbonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentene derivatives, while addition reactions can produce halogenated cyclopentanes .

Scientific Research Applications

1-Cyclopentene-1-carbonylchloride, 2-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carbonylchloride, 2-chloro- involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentene-1-carbonylchloride, 2-chloro- is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its combination of a cyclopentene ring, carbonyl chloride group, and chlorine atom makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

35582-46-8

Molecular Formula

C6H6Cl2O

Molecular Weight

165.01 g/mol

IUPAC Name

2-chlorocyclopentene-1-carbonyl chloride

InChI

InChI=1S/C6H6Cl2O/c7-5-3-1-2-4(5)6(8)9/h1-3H2

InChI Key

FYMFDDBQSWVJBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)Cl)C(=O)Cl

Origin of Product

United States

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